molecular formula C6H4N2O2 B12898811 5,5'-Biisoxazole CAS No. 23296-57-3

5,5'-Biisoxazole

Cat. No.: B12898811
CAS No.: 23296-57-3
M. Wt: 136.11 g/mol
InChI Key: YSMPIGJMISTWFY-UHFFFAOYSA-N
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Description

5,5’-Biisoxazole: is a heterocyclic compound consisting of two isoxazole rings connected by a single bond. Isoxazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Biisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydroxylamine with diketones or α,β-unsaturated carbonyl compounds to form isoxazole rings. The two isoxazole rings are then connected through a single bond to form 5,5’-Biisoxazole .

Industrial Production Methods: Industrial production of 5,5’-Biisoxazole may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and coupling processes. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 5,5’-Biisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or nitrated derivatives, while substitution can introduce alkyl or aryl groups onto the isoxazole rings .

Scientific Research Applications

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions .

Medicine: Derivatives of 5,5’-Biisoxazole have shown potential as therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs .

Industry: In the industrial sector, 5,5’-Biisoxazole is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5,5’-Biisoxazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The isoxazole rings provide a rigid framework that can fit into binding sites, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Uniqueness: 5,5’-Biisoxazole is unique due to its specific connectivity and the resulting electronic properties. This uniqueness allows it to participate in reactions and interactions that other similar compounds may not, making it valuable in specialized applications .

Properties

CAS No.

23296-57-3

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

5-(1,2-oxazol-5-yl)-1,2-oxazole

InChI

InChI=1S/C6H4N2O2/c1-3-7-9-5(1)6-2-4-8-10-6/h1-4H

InChI Key

YSMPIGJMISTWFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1)C2=CC=NO2

Origin of Product

United States

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